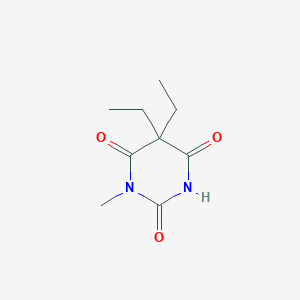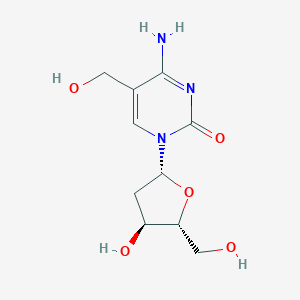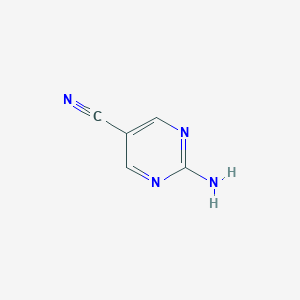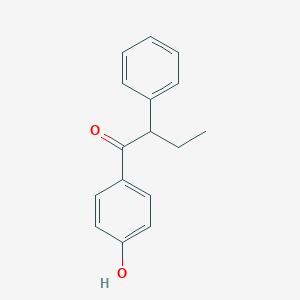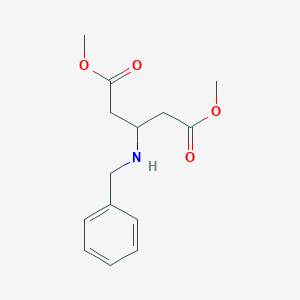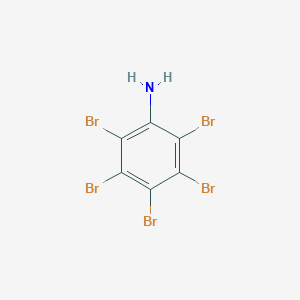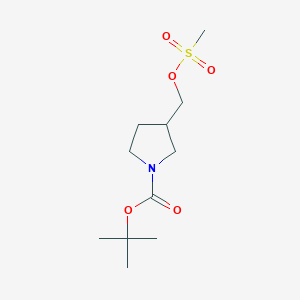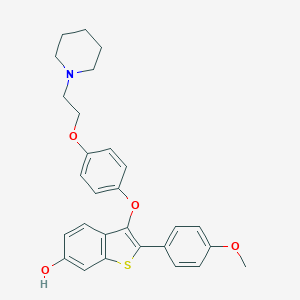
Arzoxifene
Descripción general
Descripción
Arzoxifene is a selective estrogen receptor modulator (SERM) that is used for the treatment of osteoporosis, breast cancer, and endometriosis. It is a synthetic derivative of tamoxifen, which is an anti-estrogen drug used in the treatment of breast cancer. This compound is a unique drug, as it has both estrogen agonist and antagonist properties. This makes it an attractive option for the treatment of many diseases, as it can reduce the risk of estrogen-dependent diseases while also providing beneficial effects.
Aplicaciones Científicas De Investigación
Prevención del Cáncer de Mama
Arzoxifene ha demostrado ser prometedor como agente quimiopreventivo para el cáncer de mama. Funciona como un antagonista de estrógeno en el tejido mamario, lo cual es crucial para prevenir el crecimiento de células cancerosas mediado por estrógeno. Los estudios clínicos han indicado que this compound puede ser más efectivo que otros SERM como el raloxifeno, particularmente en su capacidad para modular los biomarcadores asociados con el cáncer de mama .
Prevención de la Osteoporosis
En mujeres posmenopáusicas, el riesgo de osteoporosis aumenta debido a la disminución de los niveles de estrógeno. This compound actúa como un agonista de estrógeno en el tejido óseo, ayudando a mantener la densidad ósea. Esta acción dual lo convierte en un candidato valioso para prevenir la pérdida ósea sin los riesgos asociados con la terapia de reemplazo hormonal .
Salud Cardiovascular
El papel de this compound como agonista de estrógeno también se extiende a la salud cardiovascular. Tiene el potencial de reducir los niveles de colesterol en suero, lo cual es un factor significativo en la prevención de las enfermedades cardiovasculares. Este SERM podría ofrecer un enfoque multifacético para mejorar la salud del corazón y, al mismo tiempo, abordar otras preocupaciones posmenopáusicas .
Reducción del Riesgo de Cáncer de Endometrio
A diferencia de algunos otros SERM, this compound no exhibe efectos uterótroficos, lo que significa que no estimula el crecimiento del tejido uterino. Esta propiedad es particularmente importante porque sugiere un menor riesgo de desarrollar carcinoma endometrial, una preocupación con algunos otros medicamentos preventivos contra el cáncer .
Propiedades Farmacocinéticas
Las modificaciones químicas en this compound, como el reemplazo de la función carbonilo en raloxifeno por un enlace éter y la metilación del grupo hidroxilo fenólico, han mejorado sus propiedades farmacocinéticas. Estos cambios resultan en una mayor afinidad por el receptor de estrógeno y un mejor rendimiento general como SERM .
Quimioprevención del Cáncer de Mama Experimental
This compound se ha probado como un agente quimiopreventivo en modelos experimentales de cáncer de mama, como los inducidos por el carcinógeno nitrosometilurea en ratas. Ha demostrado una potencia significativa en estos modelos, lo que sugiere su potencial para la aplicación clínica en la prevención del cáncer de mama humano .
Alternativa a las Intervenciones Quirúrgicas
Para las mujeres con alto riesgo de cáncer de mama, this compound presenta una alternativa a las intervenciones quirúrgicas drásticas como la mastectomía profiláctica. Ofrece una estrategia quimiopreventiva no invasiva que podría prevenir de manera segura la enfermedad sin los impactos psicológicos y físicos de la cirugía .
Base Molecular para la Multifuncionalidad
La naturaleza multifuncional de this compound radica en sus interacciones moleculares con los receptores de estrógeno α y β. Estas interacciones controlan la expresión de numerosos genes e involucran una unidad transcripcional compleja que incluye coactivadores o correpresores. Comprender esta base es crucial para desarrollar SERM con perfiles terapéuticos óptimos .
Mecanismo De Acción
Target of Action
Arzoxifene primarily targets the Estrogen Receptors (ERs) , specifically Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) . These receptors play a crucial role in the regulation of gene expression and are involved in the growth and development of many tissues in the body.
Mode of Action
This compound is a Selective Estrogen Receptor Modulator (SERM) . It acts as an antagonist of estrogen in mammary and uterine tissue, but as an agonist in bone tissue . This means it blocks the effects of estrogen in the breast and uterus, which can help prevent the growth of cells that are stimulated by estrogen, such as some breast cancer cells. On the other hand, it mimics the effects of estrogen in bone tissue, which can help maintain bone density .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses gonadotropin levels in postmenopausal women, increases sex hormone-binding globulin levels , and decreases insulin-like growth factor 1 and insulin-like growth factor-binding protein 3 levels . These changes can have various downstream effects, such as reducing the risk of certain types of cancer and maintaining bone density .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
This compound’s action results in several molecular and cellular effects. It has been found to reduce bone loss and the risk of osteoporosis, decrease serum cholesterol , and increase bone spine and hip mineral density . In terms of cancer prevention, this compound has been shown to be a highly effective agent for the prevention of mammary cancer induced in rats .
Safety and Hazards
Arzoxifene should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Arzoxifene plays a significant role in biochemical reactions by interacting with estrogen receptors. It acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist in bone tissue . This dual action is mediated through its binding to estrogen receptor alpha and estrogen receptor beta, which are key proteins involved in the regulation of various physiological processes . By binding to these receptors, this compound modulates the expression of genes involved in cell growth, differentiation, and metabolism.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In breast and uterine cells, it acts as an estrogen antagonist, inhibiting cell proliferation and reducing the risk of cancer development . In bone cells, this compound functions as an estrogen agonist, promoting bone mineral density and reducing bone turnover . Additionally, this compound influences cell signaling pathways, such as the suppression of gonadotropin levels and the increase of sex hormone-binding globulin levels in postmenopausal women . These effects collectively contribute to its therapeutic potential in managing conditions like osteoporosis and breast cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to estrogen receptors, leading to tissue-specific estrogenic and antiestrogenic activities . In mammary and uterine tissues, this compound binds to estrogen receptors and inhibits their activation, thereby preventing estrogen-induced cell proliferation . In bone tissue, this compound acts as an estrogen agonist, promoting the expression of genes involved in bone formation and maintenance . This selective modulation of estrogen receptors is crucial for its therapeutic efficacy and safety profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. Long-term studies in ovariectomized rats have shown that this compound maintains its beneficial effects on bone density and cholesterol levels over extended periods . The compound has demonstrated stability and sustained activity, making it a promising candidate for long-term therapeutic use. Additionally, this compound’s safety profile has been found to be comparable to other SERMs, with no significant adverse effects observed in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies in ovariectomized rats have shown that this compound at doses of 0.1 mg/kg per day and 0.5 mg/kg per day effectively prevents bone loss and reduces serum cholesterol levels . Higher doses have been associated with greater efficacy in maintaining bone mineral density and reducing bone turnover
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with estrogen receptors . It modulates the expression of genes involved in lipid metabolism, bone formation, and cell proliferation . By acting as an estrogen agonist in bone tissue, this compound promotes the synthesis of bone matrix proteins and enhances bone mineralization . Additionally, it reduces serum cholesterol levels by influencing lipid metabolism pathways . These metabolic effects contribute to its overall therapeutic profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with estrogen receptors and other binding proteins . It exhibits tissue-specific distribution, with higher concentrations observed in bone, mammary, and uterine tissues . This selective distribution is crucial for its targeted therapeutic effects. This compound’s ability to bind to sex hormone-binding globulin also influences its transport and bioavailability in the body .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with estrogen receptors . Upon binding to these receptors, this compound is localized to the nucleus, where it modulates gene expression and cellular functions . This nuclear localization is essential for its role in regulating cell proliferation, differentiation, and metabolism. Additionally, this compound’s interaction with coactivators and corepressors further influences its subcellular distribution and activity .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDSOGUHLTADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171255 | |
| Record name | Arzoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol. | |
| Record name | Arzoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06249 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
182133-25-1 | |
| Record name | Arzoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182133-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arzoxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arzoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06249 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arzoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARZOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E569WG6E60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



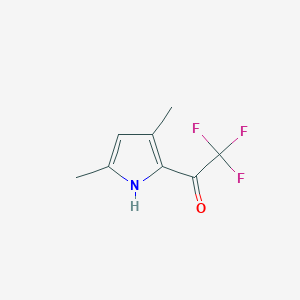
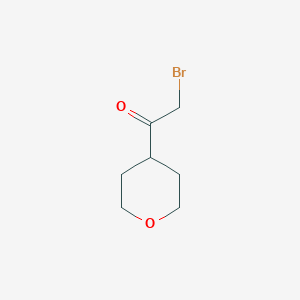
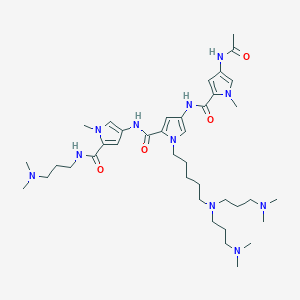
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)

